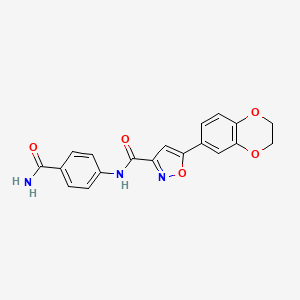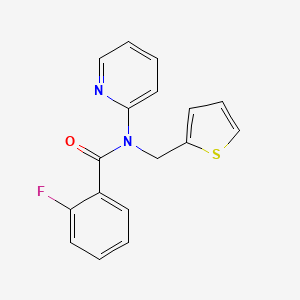![molecular formula C21H25ClN2O2 B11340839 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11340839.png)
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of an indole scaffold, which is a benzopyrrole containing a benzenoid nucleus. This indole nucleus is crucial for its biological activity.
- The compound has a chlorophenyl group at one end and a pyrrolidin-1-yl group at the other, connected by an ethyl linker.
- The 3-methylphenoxy moiety is attached to the indole ring via an acetamide functional group.
Preparation Methods
The synthetic routes for N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide involve various steps. While I don’t have specific details on industrial production methods, researchers typically use chemical reactions to synthesize it. These reactions may include:
Substitution reactions: Introducing the chlorophenyl group using appropriate reagents.
Amide formation: Converting the chlorophenyl compound to an amide by reacting it with an amine (such as pyrrolidine) and acetic acid.
Etherification: Attaching the 3-methylphenoxy group via ether formation.
Chemical Reactions Analysis
The compound can undergo several reactions:
Oxidation: Oxidative processes can modify the indole ring.
Reduction: Reduction reactions may affect the chlorophenyl or pyrrolidinyl groups.
Substitution: Substituents can be replaced by other functional groups.
Common reagents: Specific reagents depend on the desired modifications.
Major products: These would vary based on reaction conditions.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide has diverse applications:
Medicine: Investigate its potential as an antiviral, anti-inflammatory, or anticancer agent.
Chemistry: Explore its reactivity and interactions.
Biology: Study its effects on cellular processes.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can compare N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide with related indole derivatives. Its uniqueness lies in its specific combination of functional groups.
Properties
Molecular Formula |
C21H25ClN2O2 |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H25ClN2O2/c1-16-7-6-8-17(13-16)26-15-21(25)23-14-20(24-11-4-5-12-24)18-9-2-3-10-19(18)22/h2-3,6-10,13,20H,4-5,11-12,14-15H2,1H3,(H,23,25) |
InChI Key |
UMTRXLZWTFIHSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11340760.png)
![1-[(3-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11340766.png)

![N-[4-(benzyloxy)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B11340783.png)
![2-[(4-chlorobenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B11340792.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B11340798.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]butanamide](/img/structure/B11340813.png)
![(4-{4-[(4-Methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B11340816.png)

![5-(3-bromophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11340824.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11340833.png)
![3-butyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11340844.png)
![1-[(2-methylbenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B11340846.png)

